molecular formula C16H14O3 B14855171 7-(Benzyloxy)chroman-3-one CAS No. 944899-57-4

7-(Benzyloxy)chroman-3-one

Cat. No.: B14855171
CAS No.: 944899-57-4
M. Wt: 254.28 g/mol
InChI Key: OGKQNZFNBRPXEK-UHFFFAOYSA-N
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Description

7-(Benzyloxy)chroman-3-one is a chromanone derivative featuring a benzyloxy group at the 7-position and a ketone at the 3-position of the chroman backbone. Chromanones are bicyclic compounds comprising a benzene ring fused to a dihydropyran moiety, with substitutions significantly influencing their chemical reactivity, physical properties, and biological activity. The benzyloxy group in this compound introduces steric bulk and lipophilicity, which may enhance membrane permeability compared to hydroxyl or methoxy analogs .

Properties

CAS No.

944899-57-4

Molecular Formula

C16H14O3

Molecular Weight

254.28 g/mol

IUPAC Name

7-phenylmethoxy-4H-chromen-3-one

InChI

InChI=1S/C16H14O3/c17-14-8-13-6-7-15(9-16(13)19-11-14)18-10-12-4-2-1-3-5-12/h1-7,9H,8,10-11H2

InChI Key

OGKQNZFNBRPXEK-UHFFFAOYSA-N

Canonical SMILES

C1C(=O)COC2=C1C=CC(=C2)OCC3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(BENZYLOXY)-2H-CHROMEN-3(4H)-ONE typically involves the following steps:

    Starting Material: The synthesis begins with a suitable chromone derivative.

    Benzyloxy Group Introduction: The benzyloxy group is introduced through a nucleophilic substitution reaction. This involves reacting the chromone derivative with benzyl alcohol in the presence of a base such as potassium carbonate.

    Cyclization: The intermediate product undergoes cyclization to form the chromenone core. This step often requires acidic conditions and elevated temperatures.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity of the final product through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

7-(BENZYLOXY)-2H-CHROMEN-3(4H)-ONE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the chromenone core to dihydrochromenone derivatives.

    Substitution: Electrophilic substitution reactions can introduce additional functional groups onto the aromatic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like bromine or nitric acid can be employed for electrophilic substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield benzoquinones, while reduction can produce dihydrochromenones.

Scientific Research Applications

7-(BENZYLOXY)-2H-CHROMEN-3(4H)-ONE has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis for creating more complex molecules.

    Biology: The compound is studied for its potential biological activities, including anti-inflammatory and antioxidant properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurodegenerative disorders.

    Industry: It finds applications in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 7-(BENZYLOXY)-2H-CHROMEN-3(4H)-ONE involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or modulate signaling pathways involved in inflammation and oxidative stress. The exact molecular targets and pathways are subjects of ongoing research.

Comparison with Similar Compounds

Substitution Patterns and Structural Features

The table below summarizes key chromanone derivatives and their distinguishing features:

Compound Name Substituents Molecular Formula Key Features Reference
7-(Benzyloxy)chroman-3-one 7-OBzl, 3-keto C₁₆H₁₄O₃ High lipophilicity; potential for enhanced bioavailability
7-Methoxychroman-3-one 7-OMe, 3-keto C₁₀H₁₀O₃ Electron-withdrawing methoxy group; simpler synthesis
7-Hydroxy-3-(4-hydroxybenzylidene)chroman-4-one 7-OH, 3-(4-OH-Bz), 4-keto C₁₆H₁₂O₄ Conjugated benzylidene group; cytotoxic properties
7-Hydroxy-3-(4-methylphenoxy)chroman-4-one 7-OH, 3-(4-Me-PhO), 4-keto C₁₆H₁₄O₄ Phenoxy substitution; moderate steric hindrance
5-Methoxy-3-chromanone 5-OMe, 3-keto C₁₀H₁₀O₃ Electron-withdrawing meta-methoxy; lower melting point (~134°C)
7-(Benzyloxy)-3-isobutyl-4-methyl-2H-chromen-2-one 7-OBzl, 3-isobutyl, 4-Me C₂₂H₂₂O₃ Bulky alkyl groups; increased molecular weight (334.4 g/mol)
Key Observations:
  • Position of Ketone : Chroman-3-ones (e.g., this compound) exhibit distinct electronic environments compared to chroman-4-ones (e.g., ), as the ketone’s position affects resonance stabilization and nucleophilic attack sites .
  • Benzyloxy vs.
  • Benzylidene vs. Benzyloxy : Benzylidene-substituted derivatives (e.g., ) feature conjugated double bonds, enabling π-π interactions with biological targets, whereas benzyloxy groups act as protecting groups for hydroxyls .

Physical and Chemical Properties

  • Solubility : Benzyloxy-substituted compounds (e.g., ) are soluble in chloroform, DCM, and DMSO but poorly soluble in water due to hydrophobicity . Methoxy analogs (e.g., 7-Methoxychroman-3-one) show intermediate polarity .
  • Stability : Benzyloxy groups improve stability against oxidation compared to hydroxy groups, which may require protection during synthesis .

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